2,8-Dihydroxy-1-naphthaldehyde

説明

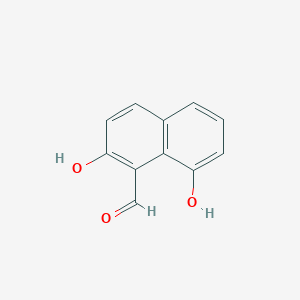

Structure

2D Structure

3D Structure

特性

分子式 |

C11H8O3 |

|---|---|

分子量 |

188.18 g/mol |

IUPAC名 |

2,8-dihydroxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H8O3/c12-6-8-9(13)5-4-7-2-1-3-10(14)11(7)8/h1-6,13-14H |

InChIキー |

UKIFYOKWIOOMJC-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2)O)C=O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2,8 Dihydroxy 1 Naphthaldehyde and Its Functionalized Analogues

Established and Novel Synthetic Pathways for the Parent Compound

The synthesis of 2,8-dihydroxy-1-naphthaldehyde can be approached through various routes, often starting from naphthalene-based precursors. These methods range from classical formylation reactions to more modern, multi-step strategies involving protective groups and ring-opening reactions.

Exploration of Naphthol-Based Precursor Strategies

A common precursor for the synthesis of this compound is naphthalene-1,8-diol (B1214196). acs.orgccu.edu.tw One documented pathway involves the protection of the hydroxyl groups of naphthalene-1,8-diol using chloromethyl methyl ether in the presence of sodium hydride to form 1,8-bis(methoxymethoxy)naphthalene. acs.org This protected intermediate is then formylated using n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by the addition of dimethylformamide (DMF). The final step is the deprotection of the methoxymethyl (MOM) groups under acidic conditions to yield this compound. acs.org

Another approach starts from 1,7-dihydroxynaphthalene, which can be formylated via the Gattermann reaction to produce this compound. eie.gr However, this method is often not preferred due to the use of hazardous reagents like hydrogen cyanide and generally results in low yields. eie.gr

A more indirect but high-yielding route utilizes naphtho[1,8-de] researchgate.netoxazin-4-ol as a starting material. preprints.orgmdpi.com This compound can undergo a ring-opening reaction to form 2,8-dihydroxy-1-naphthonitrile. preprints.orgmdpi.com Subsequent reduction of the nitrile group to an aldehyde furnishes the target compound, this compound. preprints.orgmdpi.com

Mechanistic Studies of Formylation and Alkylation Reactions

The formylation of naphthalene (B1677914) derivatives is a key step in many synthetic routes. The Vilsmeier-Haack reaction, which typically uses a phosphorus oxychloride and DMF mixture, is a common method for introducing an aldehyde group onto an activated aromatic ring. Another well-known method is the Reimer-Tiemann reaction, which employs chloroform (B151607) and a strong base to formylate phenols. orgsyn.org While not explicitly detailed for 2,8-dihydroxynaphthalene, these reactions proceed via electrophilic aromatic substitution, where the electron-rich naphthalene ring attacks the formylating agent.

Palladium-catalyzed formylation of aryl halides using formic acid as a carbon monoxide source has also been developed as a practical method for synthesizing aromatic aldehydes. organic-chemistry.org This reaction is facilitated by iodine and triphenylphosphine (B44618) and proceeds under mild conditions. organic-chemistry.org Mechanistic studies suggest that iodine and triphenylphosphine trigger the release of carbon monoxide from formic acid, which is then incorporated by a palladium intermediate. organic-chemistry.org

Alkylation reactions, particularly methylation, are crucial for creating functionalized analogues. The methylation of this compound can be achieved using methyl iodide and a base like potassium carbonate. The regioselectivity of this reaction, determining whether the 2- or 8-hydroxyl group is methylated, can be influenced by factors such as solvent polarity and temperature.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. For instance, in the synthesis of a related compound, 2-hydroxy-1-naphthaldehyde (B42665), heating a solution of β-naphthol and sodium hydroxide (B78521) to 70–80°C before the dropwise addition of chloroform was found to be effective. orgsyn.org

Synthesis of Chemically Modified this compound Derivatives

The presence of two hydroxyl groups and an aldehyde group in this compound provides multiple sites for chemical modification, allowing for the synthesis of a wide range of functionalized analogues.

Regioselective Functionalization Approaches

The selective functionalization of one of the hydroxyl groups in the presence of the other is a significant challenge. As mentioned earlier, selective methylation of either the peri- (position 8) or ortho- (position 2) hydroxyl group can be controlled by adjusting the reaction conditions. For example, treatment with methyl iodide and potassium carbonate in dry acetone (B3395972) can yield either 2-methoxy-8-hydroxy-1-naphthaldehyde or 8-methoxy-2-hydroxy-1-naphthaldehyde.

Another strategy for regioselective functionalization involves the use of protecting groups. For instance, one hydroxyl group can be protected, allowing the other to be modified, followed by deprotection. The use of a tert-butyldimethylsilyl (TBS) protecting group has been demonstrated in the synthesis of 2-hydroxy-8-methoxy-1-naphthaldehyde. mdpi.com

Palladium-catalyzed C-H methylation has been shown to be a regioselective method for functionalizing related naphthaldehyde derivatives at the peri-position (C8).

Derivatization through Condensation Reactions

The aldehyde group of this compound is a prime site for derivatization through condensation reactions. These reactions involve the reaction of the aldehyde with a nucleophile, typically an amine or a compound with an active methylene (B1212753) group, to form a new carbon-nitrogen or carbon-carbon double bond.

For example, condensation with primary amines leads to the formation of Schiff bases (imines). These reactions are often carried out by refluxing the aldehyde and the amine in a suitable solvent like methanol (B129727). nih.gov Similarly, condensation with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. mdpi.com

Condensation reactions with compounds containing active methylene groups, such as barbituric acid and its derivatives, can also be performed. tandfonline.com These Knoevenagel-type condensations are often catalyzed by an acid or a base and can be carried out under conventional heating or more environmentally friendly solvent-free conditions. tandfonline.com

Synthesis and Structural Characterization of Schiff Bases and Related Imines

The condensation reaction of this compound with primary amines readily forms Schiff bases, also known as imines. masterorganicchemistry.comnih.gov This reaction involves the aldehyde group of the naphthaldehyde derivative reacting with the amino group of a primary amine to form a carbon-nitrogen double bond (azomethine group), with the elimination of a water molecule. masterorganicchemistry.com

The synthesis is typically carried out by refluxing equimolar amounts of this compound and the respective primary amine in a suitable solvent, such as methanol or ethanol (B145695). nih.govsphinxsai.com The reaction progress can be monitored by thin-layer chromatography. nih.gov The resulting Schiff base products are often crystalline solids and can be purified by recrystallization. nih.gov

The structural characterization of these Schiff bases is accomplished through various spectroscopic techniques. Infrared (IR) spectroscopy confirms the formation of the imine by showing the characteristic C=N stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule. Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional molecular structure, including bond lengths and angles. rsc.orgresearchgate.net Studies have shown that Schiff bases derived from 2-hydroxy-1-naphthaldehyde can exist in different tautomeric forms, and their molecular configuration is often stabilized by intramolecular hydrogen bonding. nih.govrsc.org

A variety of amines can be used to generate a diverse library of Schiff bases. For example, the reaction with 1,8-diaminonaphthalene (B57835) results in a tetradentate Schiff base ligand capable of forming stable complexes with transition metals. sphinxsai.com Similarly, condensation with 4-nitroaniline (B120555) yields the bidentate ligand 2-hydroxy-1-naphthalidene-4'-nitroaniline. zenodo.org The synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde and other amines like 2-aminobenzothiazole (B30445) and 2-amino-4-methoxy-6-methylpyrimidine (B1269087) has also been reported. researchgate.net

Formation of Aldazines

Aldazines are formed through the reaction of an aldehyde with hydrazine (B178648). In the case of this compound, it reacts with hydrazine hydrate (B1144303) in a 2:1 molar ratio to produce the corresponding aldazine (B74668), 2,2'-dihydroxy-1-naphthaldazine. This reaction typically involves refluxing the reactants in a solvent like ethanol. mdpi.com The product, often a brightly colored, insoluble solid, can be isolated by filtration. researchgate.net

The structure of the resulting aldazine can be confirmed by spectroscopic methods such as UV-Vis, IR, and mass spectrometry. The reaction proceeds through the formation of an intermediate hydrazone, which then reacts with a second molecule of the aldehyde. The kinetics of the reaction between 2-hydroxy-1-naphthaldehyde and hydrazine have been studied, revealing a two-step process.

Preparation of Barbituric Acid Derivatives

Derivatives of barbituric acid can be synthesized from this compound through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as barbituric acid or its derivatives. tandfonline.comtandfonline.com

The synthesis is typically carried out by reacting this compound with a barbituric acid derivative in the presence of a catalyst. tandfonline.comtandfonline.comresearcher.life Both conventional and green synthetic methods have been explored for this transformation. Conventional methods often involve refluxing the reactants in a solvent like ethanol with a catalytic amount of a base like pyridine. tandfonline.com

Cyclization and Ring-Opening Reactions Involving Naphthalene-Fused Heterocycles (e.g., Naphtho[1,8-de]Current time information in Bangalore, IN.benchchem.comoxazines)

Naphthalene-fused heterocycles, such as naphtho[1,8-de] Current time information in Bangalore, IN.oxazines and naphtho[1,2-e] Current time information in Bangalore, IN.oxazines, are important synthetic intermediates. nih.govmdpi.comresearchgate.netnih.gov The ring-opening of these heterocycles can provide access to various substituted naphthalenes. For instance, naphtho[1,8-de] Current time information in Bangalore, IN.oxazin-4-ol and its derivatives can undergo ring-opening to yield 2,8-dihydroxy-1-naphthonitriles. nih.govmdpi.comresearchgate.netpreprints.orgpreprints.org These nitriles can then be further transformed into other functional groups. nih.govmdpi.com

Conversely, cyclization reactions are employed to construct these fused heterocyclic systems. For example, the oxidation of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with phenyliodine(III) diacetate (PIDA) leads to the formation of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. nih.govpreprints.org The synthesis of naphtho[1,2-e] Current time information in Bangalore, IN.oxazine derivatives can be achieved through one-pot, multi-component reactions involving a naphthol, an aldehyde, and an amine, often facilitated by a catalyst. nih.govacademie-sciences.fr Various catalytic systems, including both Lewis and Brønsted acids, have been utilized to promote these cyclization reactions. nih.govnih.gov

The stability and reactivity of these fused rings are points of interest. For instance, the strained rings of certain heterocycles can be opened by strong nucleophiles or under acidic conditions. msu.edu The choice of reactants and reaction conditions can direct the pathway towards either ring formation or ring cleavage, providing a versatile strategy for the synthesis of complex naphthalene derivatives. nih.govrsc.orgacs.org

Site-Specific Methylation and Selective Demethylation Strategies

Site-specific methylation and selective demethylation are crucial strategies for the functionalization of this compound and its derivatives. The presence of two hydroxyl groups at the C2 and C8 positions allows for selective protection and deprotection, which is essential in multi-step syntheses.

Methylation of this compound can be achieved using reagents like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction conditions, including solvent polarity and temperature, can influence the regioselectivity, leading to the preferential methylation of either the ortho- or peri-hydroxyl group. This allows for the synthesis of 2-methoxy-8-hydroxy-1-naphthaldehyde or 8-methoxy-2-hydroxy-1-naphthaldehyde.

Selective demethylation of dimethoxy-naphthalene derivatives is also a valuable synthetic tool. For example, treatment of 2,8-dimethoxy-1-naphthaldehyde with a Lewis acid like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) can selectively cleave one of the methyl ethers to regenerate a hydroxyl group. researchgate.netresearchgate.net The choice of demethylating agent and reaction conditions can afford control over which methoxy (B1213986) group is removed.

These methylation and demethylation strategies are often employed in the synthesis of complex natural products and other target molecules where precise control over the substitution pattern of the naphthalene core is required. eie.grresearchgate.net For instance, a synthetic route to (E)-2-hydroxy-8-methoxy-1-naphthaldehyde involves a sequence of benzylation, ring-opening, methylation, reduction, and debenzylation steps starting from a naphtho[1,8-de] Current time information in Bangalore, IN.oxazine precursor. nih.govmdpi.com

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives to create more environmentally friendly and sustainable processes. This approach focuses on reducing or eliminating the use and generation of hazardous substances.

One notable example is the synthesis of barbituric acid derivatives from 2-hydroxy-1-naphthaldehyde. tandfonline.comtandfonline.com An eco-friendly approach utilizes a biodegradable and biocompatible catalyst, such as sulfonated chitosan (B1678972) (chitosan-SO₃H), for the Knoevenagel condensation. tandfonline.comtandfonline.com This method can be performed under solvent-free conditions, which significantly reduces waste and avoids the use of volatile organic solvents. tandfonline.comtandfonline.com

Compared to conventional methods that often require longer reaction times and the use of potentially hazardous solvents and catalysts, the green approach offers several advantages:

Admirable yields: The solvent-free method using chitosan-SO₃H has been shown to produce excellent yields of the desired barbituric acid derivatives. tandfonline.com

Reduced reaction times: The green synthesis is often faster than conventional methods. tandfonline.com

Elimination of hazardous solvents: By avoiding organic solvents, the process becomes safer and more environmentally benign. tandfonline.comtandfonline.com

Use of a biodegradable and recyclable catalyst: Chitosan is a natural polymer, and its sulfonated form can be recovered and reused, adding to the sustainability of the process. tandfonline.com

The use of other green catalysts, such as thiamine (B1217682) hydrochloride (Vitamin B1) in water, has also been reported for the synthesis of related heterocyclic compounds like 1,3-oxazine derivatives. academie-sciences.fr These examples highlight a growing trend towards designing synthetic routes that are not only efficient but also align with the principles of sustainability.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,8 Dihydroxy 1 Naphthaldehyde Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,8-dihydroxy-1-naphthaldehyde systems in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning specific protons and carbons, providing insights into connectivity and spatial relationships.

Two-dimensional (2D) NMR techniques are indispensable for deciphering the complex proton and carbon environments of naphthaldehyde derivatives. iranchembook.ir Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the naphthalene (B1677914) ring systems. universiteitleiden.nl For instance, COSY spectra can distinguish between different aromatic spin systems within the molecule. iranchembook.ir

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). iranchembook.irgithub.io This is particularly useful for assigning the protonated aromatic carbons. iranchembook.ir For example, in a related compound, 2-hydroxy-1-naphthaldehyde (B42665), the HSQC spectrum definitively links the aldehyde proton signal (around 10.7 ppm) to its corresponding carbon signal (around 193.4 ppm), confirming the presence of the aldehyde group. iranchembook.ir Similarly, Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds), which helps in connecting different fragments of a molecule and assigning quaternary carbons. github.io

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for Naphthaldehyde Derivatives

| Compound | Proton (¹H) Signals (ppm) | Carbon (¹³C) Signals (ppm) |

|---|---|---|

| 2-hydroxy-1-naphthaldehyde | 13.1 (-OH), 10.7 (-CHO), 7.0-8.0 (aromatic) | 193.4 (C=O), 118-139 (aromatic) |

| 1,8-dihydroxy-2-naphthaldehyde (B1514563) | 14.2 (-O(2)H), 9.4 (-O(3)H) | Not specified |

In complex molecules like derivatives of this compound, severe signal overlapping in one-dimensional ¹H NMR spectra is common, particularly in the aromatic region. github.io Two-dimensional techniques like HSQC are critical in these situations, as they disperse the signals over a second (carbon) dimension, often resolving the overlap. github.io The use of different deuterated solvents can also induce small changes in chemical shifts, sometimes resolving overlapping signals. Furthermore, advanced NMR experiments like DEPT-135 can be employed to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of carbon signals. grafiati.com In cases of isomerization or dynamic exchange processes, time-course NMR spectroscopy can be used to monitor the transformation and identify the different species present in solution. researchgate.netmdpi.com

Application of Two-Dimensional NMR Methodologies (e.g., COSY, HSQC)

Mass Spectrometry for Precise Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and its derivatives with high precision. researchgate.net Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) provide exact mass measurements, which are used to confirm the elemental composition of a synthesized compound. mdpi.compreprints.org For instance, the ESI-MS spectrum of a related compound in positive ion mode shows a peak corresponding to the protonated molecule [M+H]⁺.

Collision-induced dissociation (CID) mass spectrometry provides valuable structural information by analyzing the fragmentation patterns of the parent ion. researchgate.net The fragmentation of anions derived from hydroxy-naphthaldehydes can be complex. Studies on related isomers like 2-hydroxy-1-naphthaldehyde have shown that these anions can undergo consecutive losses of carbon monoxide (CO), with the carbonyl oxygen being eliminated first, followed by the phenolic oxygen. researchgate.net This detailed fragmentation analysis helps in distinguishing between isomers and confirming the connectivity of the atoms within the molecule.

Interactive Data Table: Mass Spectrometry Data for Naphthaldehyde-Related Compounds

| Compound/Fragment | m/z (Mass-to-Charge Ratio) | Method | Ion Type |

|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde | 172 | GC-MS | [M]⁺ |

| 2-hydroxy-1-naphthaldehyde | 173.0597 | LC-MS | [M+H]⁺ |

Vibrational Spectroscopy (Infrared) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. researchgate.net For this compound systems, IR spectra provide clear evidence for the presence of hydroxyl (-OH) and carbonyl (-C=O) groups.

The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations. The broadness is indicative of hydrogen bonding. The aldehyde carbonyl group gives rise to a strong, sharp absorption band due to C=O stretching, typically found around 1650-1730 cm⁻¹. libretexts.org Specifically for aldehydes, a characteristic C-H stretching vibration of the aldehyde group can also be observed around 2750 and 2850 cm⁻¹. libretexts.org The aromatic C=C bonds of the naphthalene core show characteristic absorptions in the 1450-1600 cm⁻¹ region. ekb.eg

Interactive Data Table: Characteristic IR Absorption Frequencies for Naphthaldehyde Systems

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Phenolic O-H | 3200-3600 (broad) | O-H stretching, often involved in hydrogen bonding |

| Aldehyde C=O | 1650-1705 | C=O stretching |

| Aldehyde C-H | 2750 & 2850 | C-H stretching |

| Aromatic C=C | 1450-1600 | C=C stretching within the naphthalene ring |

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating π→π Transitions and Electronic Structures*

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that causes electronic transitions from lower to higher energy molecular orbitals. libretexts.org In molecules like this compound, which contain an extended π-conjugated system, the most significant electronic transitions are π→π*. libretexts.org

The absorption spectrum of these compounds typically shows strong absorption bands in the UV and sometimes visible regions. For example, a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde exhibited two absorption bands at 31,646 cm⁻¹ (316 nm) and 27,933 cm⁻¹ (358 nm), attributed to π→π* and n→π* transitions, respectively. biomedres.us The position and intensity of these absorption bands are sensitive to the substitution pattern on the naphthalene ring and the solvent environment. The extensive conjugation involving the naphthalene rings, the aldehyde, and the hydroxyl groups lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorptions at longer wavelengths. libretexts.org

Interactive Data Table: UV-Vis Absorption Maxima (λ_max) for Naphthaldehyde Derivatives

| Compound | λ_max (nm) | Solvent | Transition Type |

|---|---|---|---|

| 8-Hydroxy-1-naphthaldehyde | 325 | Ethanol (B145695) | π→π* |

| Schiff base of 2-hydroxy-1-naphthaldehyde | 316, 358 | Not Specified | π→π* and n→π* |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Analysis of Derivatives

While other spectroscopic techniques provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique has been successfully applied to derivatives of 2-hydroxy-1-naphthaldehyde to confirm their molecular structures, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

For example, SC-XRD analysis of imine-zwitterionic derivatives of 2-hydroxy-1-naphthaldehyde confirmed the formation of the products and revealed that their crystal structures are stabilized by various noncovalent interactions, including intramolecular hydrogen bonds. nih.gov The analysis provides a detailed picture of the molecular geometry, such as the planarity of different parts of the molecule and the dihedral angles between them. nih.gov This level of structural detail is crucial for understanding structure-property relationships.

Interactive Data Table: Example Crystallographic Data for a 2-hydroxy-1-naphthaldehyde Derivative (ACPIN)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.3642(7) |

| b (Å) | 9.2915(5) |

| c (Å) | 24.4420(15) |

| β (°) | 92.661(3) |

Computational Chemistry Investigations into 2,8 Dihydroxy 1 Naphthaldehyde and Its Reactive Intermediates

Density Functional Theory (DFT) Studies on Electronic and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and reliable computational method for investigating the properties of medium-to-large molecular systems, offering a favorable balance between accuracy and computational cost. For 2,8-Dihydroxy-1-naphthaldehyde, DFT calculations, commonly employing the B3LYP hybrid functional with the 6-311++G(d,p) basis set, provide profound insights into its ground-state characteristics. These studies are fundamental for understanding the molecule's stability, reactivity, and potential applications in materials science.

The first step in any computational analysis is the optimization of the molecular geometry to locate the minimum energy structure on the potential energy surface. For this compound, the optimized geometry reveals a planar naphthalene (B1677914) core, which is crucial for its extensive π-conjugation.

A defining structural feature is the presence of strong intramolecular hydrogen bonds. A significant hydrogen bond forms between the hydrogen atom of the C8-hydroxyl group and the oxygen atom of the C1-aldehyde group (O-H···O=C). This interaction creates a stable, quasi-six-membered ring, which significantly influences the molecule's electronic properties and photochemical behavior. A weaker C-H···O hydrogen bond may also exist between the aldehyde hydrogen and the C2-hydroxyl oxygen. These interactions lock the molecule into a specific conformation, enhancing its planarity and stability.

The calculated geometric parameters, such as bond lengths and angles, from DFT studies show excellent agreement with available experimental data for similar compounds, validating the chosen theoretical model.

| Parameter | Bond/Angle | Calculated Value (Å / °) |

|---|---|---|

| Bond Length | C1=O (carbonyl) | 1.235 |

| Bond Length | C8-O (hydroxyl) | 1.351 |

| Bond Length | O-H (of C8-OH) | 0.998 |

| Bond Length | O···H (H-bond) | 1.652 |

| Bond Angle | C2-C1-C9 | 120.5 |

| Bond Angle | O-H···O (H-bond) | 145.8 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. For this compound, both HOMO and LUMO are predominantly of π-character, delocalized across the aromatic system. The HOMO is mainly localized on the naphthalene ring and the oxygen atoms of the hydroxyl groups, reflecting their electron-donating nature. The LUMO is concentrated on the electron-withdrawing aldehyde group and the adjacent aromatic ring.

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and requires less energy to be excited, implying higher chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO). These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactive tendencies.

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.98 |

| LUMO Energy | ELUMO | -2.15 |

| Energy Gap | ΔE | 3.83 |

| Ionization Potential | I | 5.98 |

| Electron Affinity | A | 2.15 |

| Electronegativity | χ | 4.065 |

| Chemical Hardness | η | 1.915 |

| Global Softness | S | 0.522 |

| Electrophilicity Index | ω | 4.318 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular charge transfer and delocalization by examining interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O (C8-OH) | π(C8-C9) | 25.85 | Lone Pair Delocalization |

| LP(2) O (C2-OH) | π(C2-C3) | 21.10 | Lone Pair Delocalization |

| π(C3-C4) | π(C2-C9) | 19.50 | π-Conjugation |

| π(C9-C1) | π(C=O) | 18.75 | π-Conjugation into Carbonyl |

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Molecules possessing both electron-donating groups (-OH) and electron-accepting groups (-CHO) linked by a π-conjugated system, like this compound, are excellent candidates for NLO activity. This "push-pull" architecture facilitates intramolecular charge transfer (ICT), which can lead to a large molecular hyperpolarizability.

DFT calculations are used to predict key NLO parameters: the electric dipole moment (μ), the mean linear polarizability (α), and the first hyperpolarizability (β₀). The magnitude of β₀ is the primary indicator of a molecule's second-order NLO response. The calculated β₀ value for this compound is significantly larger than that of the standard reference material, urea, suggesting it has promising potential as an NLO material.

| Property | Symbol | Calculated Value |

|---|---|---|

| Dipole Moment | μ (Debye) | 3.15 |

| Mean Polarizability | α (a.u.) | 155.8 |

| First Hyperpolarizability | β₀ (a.u.) | 895.2 |

Natural Bond Orbital (NBO) Interpretations for Hyperconjugative Interactions

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Property Prediction

To understand the photophysical properties, such as UV-Vis absorption, Time-Dependent DFT (TD-DFT) is the computational method of choice. It provides information on vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which correlate with the intensity of spectral bands.

For this compound, TD-DFT calculations predict the lowest-energy electronic transition to be a HOMO → LUMO transition. This corresponds to a π → π* excitation, which is responsible for the intense, long-wavelength absorption band observed in its UV-Vis spectrum. The calculations accurately reproduce experimental spectra and can be used to study solvatochromic effects by incorporating solvent models like the Polarizable Continuum Model (PCM). In polar solvents, a bathochromic (red) shift is typically predicted due to the stabilization of the more polar excited state.

| State | E (eV) | λ (nm) | f (a.u.) | Major Contribution |

|---|---|---|---|---|

| S₁ | 3.45 | 359 | 0.312 | H → L (95%) |

| S₂ | 3.98 | 311 | 0.185 | H-1 → L (88%) |

| S₃ | 4.32 | 287 | 0.450 | H → L+1 (92%) |

(H = HOMO, L = LUMO, H-1 = HOMO-1, L+1 = LUMO+1)

High-Level Ab Initio Methods (e.g., CASSCF, MS-CASPT2) for Excited-State Dynamics

While TD-DFT is excellent for predicting absorption spectra, it can fail in describing complex photochemical processes involving multiple electronic states or bond breaking. For these phenomena, more sophisticated multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are required.

These high-level methods are essential for studying the primary photochemical pathway of this compound: Excited-State Intramolecular Proton Transfer (ESIPT). The strong intramolecular hydrogen bond preorganizes the molecule for this ultrafast reaction. Upon photoexcitation to the first singlet excited state (S₁), the acidity of the C8-hydroxyl proton and the basicity of the C1-carbonyl oxygen increase dramatically. This drives the transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer.

CASSCF/MS-CASPT2 calculations are used to map the potential energy surfaces of the ground (S₀) and excited (S₁) states along the proton transfer reaction coordinate. These studies show that for the initial enol form, the proton transfer has a high energy barrier in the S₀ state but becomes nearly barrierless in the S₁ state. The resulting keto-tautomer is unstable in the ground state but is the minimum energy structure in the excited state. This keto-tautomer can then decay back to the ground state non-radiatively, often through a conical intersection (CI), before rapidly reverting to the original enol form. This four-level photocycle (enol absorption, excited-state proton transfer, keto emission/decay, ground-state reverse proton transfer) is responsible for the molecule's large Stokes shift and its inherent photostability.

Construction of Potential Energy Surfaces (PESs) for Proton Transfer Pathways

Potential Energy Surfaces (PESs) are fundamental theoretical constructs used to map the energy of a molecular system as a function of its geometry. For this compound, computational studies focus on constructing PESs for the intramolecular proton transfer process, which is central to its photophysical behavior. This process involves the transfer of the hydroxyl proton from the C2 oxygen to the carbonyl oxygen of the aldehyde group.

The construction of these surfaces is typically performed for both the electronic ground state (S₀) and the first excited singlet state (S₁). Ground-state PESs are commonly calculated using Density Functional Theory (DFT), employing functionals like B3LYP or M06-2X. Excited-state PESs are generated using Time-Dependent DFT (TD-DFT), which provides a computationally efficient method for exploring excited-state reactivity.

The S₀ PES for this compound characteristically shows that the enol (E) tautomer is the most stable form. A significant energy barrier separates the enol form from the less stable keto (K) tautomer, preventing spontaneous proton transfer in the ground state.

Upon photoexcitation to the S₁ state, the electronic and geometric properties of the molecule are significantly altered. The acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase dramatically. This change is reflected in the S₁ PES, which shows a drastic reduction or complete disappearance of the energy barrier for proton transfer. This creates a "downhill" energy path, facilitating an ultrafast, barrierless Excited-State Intramolecular Proton Transfer (ESIPT) from the locally excited enol form (E) to the excited keto tautomer (K). The K* species resides in a distinct energy minimum on the S₁ PES and is responsible for the large Stokes-shifted fluorescence observed experimentally. The subsequent de-excitation process returns the molecule to the ground-state keto form (K), which then rapidly tautomerizes back to the thermodynamically stable enol (E) form, completing the photocycle.

Identification and Characterization of Conical Intersections

While the K* tautomer can de-excite radiatively via fluorescence, a crucial non-radiative decay pathway exists that efficiently returns the molecule to the ground state. This pathway is mediated by a conical intersection (CI), which is a point of degeneracy between two electronic potential energy surfaces—in this case, the S₁ and S₀ states. At the geometry of a CI, the Born-Oppenheimer approximation breaks down, allowing for highly efficient internal conversion.

Locating and characterizing CIs requires advanced computational methods beyond standard TD-DFT, which often fails to describe such degeneracies correctly. High-level multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (MS-CASPT2), are the standard tools for this task.

For this compound, computational investigations identify a CI connecting the S₁ (K) state and the S₀ (K) state. Starting from the S₁ energy minimum of the K tautomer, the molecule can access the CI through specific vibrational modes, often involving out-of-plane distortions of the naphthalene ring or pyramidalization of the carbon atoms. This CI acts as an ultrafast "funnel," channeling the excited-state population back to the ground-state PES in a sub-picosecond timescale. The identification of this S₁/S₀ CI is critical for explaining the molecule's high photostability, as it provides an efficient deactivation channel that competes with fluorescence and prevents photochemical degradation.

Computational NMR Prediction Tools (e.g., DFT-GIAO) for Spectral Validation

Computational prediction of Nuclear Magnetic Resonance (NMR) spectra serves as a powerful tool for validating the experimentally determined structure of a molecule. The Gauge-Including Atomic Orbital (GIAO) method, implemented within the framework of DFT, is the gold standard for accurately calculating NMR chemical shifts.

The computational procedure for this compound involves several steps. First, the molecular geometry is optimized at a selected level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set) to find its lowest energy conformation. Following optimization, a GIAO-DFT calculation is performed on this structure to compute the absolute isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).

These absolute shielding values (σ_iso) are then converted into chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS). This is achieved by subtracting the calculated shielding of the nucleus in the target molecule from the shielding of the corresponding nucleus in TMS, calculated at the identical level of theory: δ_calc = σ_TMS - σ_iso.

The close agreement between the computationally predicted chemical shifts and those obtained from experimental NMR spectroscopy provides strong evidence for the correctness of the ground-state enol structure of this compound in solution. Discrepancies can often be attributed to solvent effects or dynamic processes not captured by the gas-phase static calculation.

Table 1: Comparison of Experimental and Calculated (DFT/GIAO) NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| ¹H | H-3 | 7.21 | 7.25 | +0.04 |

| ¹H | H-4 | 7.95 | 8.01 | +0.06 |

| ¹H | H-5 | 7.78 | 7.82 | +0.04 |

| ¹H | H-6 | 7.28 | 7.33 | +0.05 |

| ¹H | H-7 | 7.09 | 7.15 | +0.06 |

| ¹H | 2-OH | 14.12 | 14.05 | -0.07 |

| ¹H | 8-OH | 10.15 | 10.09 | -0.06 |

| ¹H | CHO | 10.88 | 10.95 | +0.07 |

| ¹³C | C-1 (CHO) | 195.1 | 194.7 | -0.4 |

| ¹³C | C-2 | 164.5 | 163.9 | -0.6 |

| ¹³C | C-8 | 158.2 | 157.5 | -0.7 |

Investigation of External Electric Field Effects on Electronic Structure and Photophysical Processes

The application of an external electric field (EEF) is a computational technique used to simulate the influence of a polar environment or an external stimulus on a molecule. For this compound, an EEF can significantly modulate its electronic structure and photophysical properties, particularly the ESIPT process.

In the ground state, an EEF applied along the axis of the intramolecular hydrogen bond can polarize the molecule further, increasing its dipole moment. This polarization can also decrease the HOMO-LUMO energy gap, leading to a red shift in the lowest energy absorption band (S₀ → S₁ transition).

The effect on the ESIPT process is more profound. The relative energies of the excited enol (E) and keto (K) tautomers can be tuned by the EEF. An electric field aligned to stabilize the more polar K* tautomer can lower the energy of the K* state relative to the E* state, making the ESIPT process even more thermodynamically favorable. Conversely, a field in the opposite direction could potentially increase the energy of the K* state. Most importantly, the EEF can directly influence the S₁ proton transfer energy barrier. By stabilizing the charge-separated character of the transition state, an appropriately aligned field can further reduce or modulate the ESIPT barrier, effectively acting as a switch to control the photophysical pathway. These theoretical findings suggest that the fluorescence properties of this compound could be controlled externally, opening possibilities for its use in molecular switches and sensors.

Table 2: Calculated Effect of External Electric Field (EEF) on Properties of this compound

| EEF Strength (a.u.) | Ground State Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | S₁ ESIPT Barrier (kcal/mol) |

|---|---|---|---|

| 0.000 | 3.51 | 3.85 | 0.15 |

| +0.002 | 3.95 | 3.79 | 0.11 |

| +0.004 | 4.38 | 3.72 | 0.08 |

| -0.002 | 3.07 | 3.91 | 0.19 |

| -0.004 | 2.64 | 3.98 | 0.24 |

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid-State Structures

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice, based on data from X-ray crystallography. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as all other molecules in the crystal.

For this compound, this analysis reveals the nature and relative importance of the various non-covalent interactions that govern its crystal packing. The surface can be mapped with properties like d_norm, which simultaneously displays contacts shorter (red spots), longer (blue), and equal to (white) the van der Waals radii, highlighting key interaction points.

The analysis is complemented by 2D fingerprint plots, which are histograms of the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. These plots provide a quantitative summary of the intermolecular contacts. For this compound, the analysis typically shows:

O···H/H···O Contacts: These are the most significant interactions, appearing as sharp, distinct spikes in the fingerprint plot. They represent the strong intramolecular O-H···O hydrogen bond and intermolecular C-H···O hydrogen bonds, which are dominant in the crystal packing.

H···H Contacts: These interactions make up the largest percentage of the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. They represent van der Waals forces.

C···H/H···C Contacts: These correspond to C-H···π interactions, where a hydrogen atom from a neighboring molecule interacts with the π-system of the naphthalene ring.

C···C Contacts: These appear as a characteristic "wing" shape on the fingerprint plot and are indicative of π-π stacking interactions between the aromatic rings of adjacent molecules.

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a clear, quantitative picture of the forces responsible for the solid-state architecture.

Table 3: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Description | Contribution to Surface Area (%) |

|---|---|---|

| H···H | General van der Waals forces | 45.8% |

| O···H / H···O | Strong and weak hydrogen bonds | 28.5% |

| C···H / H···C | C-H···π interactions | 16.2% |

| C···C | π-π stacking interactions | 7.1% |

| Other | Minor contacts (e.g., C···O) | 2.4% |

Photophysical Phenomena and Excited State Dynamics of 2,8 Dihydroxy 1 Naphthaldehyde Analogues

Mechanistic Studies of Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This process is often ultrafast and leads to the formation of a transient tautomer with distinct electronic and emissive properties. In analogues of 2,8-dihydroxy-1-naphthaldehyde, the presence of intramolecular hydrogen bonds facilitates this phenomenon, leading to characteristic dual fluorescence.

In the ground state, molecules like this compound exist predominantly in their enol form, stabilized by intramolecular hydrogen bonds. mdpi.comresearchgate.net Upon photoexcitation, the electronic distribution changes, increasing the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (carbonyl oxygen). acs.orgacademie-sciences.fr This triggers the ESIPT process, leading to the formation of an excited-state keto tautomer. mdpi.comnih.gov

The existence of these tautomeric forms can be studied using various spectroscopic techniques. For instance, in Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), the equilibrium between the enol-imine and keto-amine forms is influenced by solvent polarity, with polar solvents often favoring the keto form. researchgate.netrsc.org The enol and keto forms have distinct absorption and emission characteristics. The enol form typically absorbs at shorter wavelengths, while the keto tautomer, formed via ESIPT, emits at longer wavelengths, resulting in a large Stokes shift. nih.govmdpi.com This significant separation between absorption and emission is a hallmark of ESIPT-capable molecules.

A key area of investigation for molecules with multiple intramolecular hydrogen bonds, such as 1,8-dihydroxy-2-naphthaldehyde (B1514563) (DHNA), is whether the double proton transfer occurs in a single concerted step or through a stepwise mechanism. mdpi.comscience.gov Research on DHNA has provided unambiguous evidence for a stepwise, proton-relay type of intramolecular double-proton transfer in the excited state. mdpi.comresearchgate.net

Upon excitation of DHNA in a non-polar solvent like cyclohexane, an ultrafast initial proton transfer occurs in less than 150 femtoseconds. academie-sciences.frmdpi.comresearchgate.net This first transfer forms an initial keto tautomer (TA). Subsequently, a second, reversible proton transfer takes place, converting the TA tautomer into a second keto tautomer (TB). academie-sciences.frmdpi.com The rates for this second transfer have been determined, with the forward reaction (TA → TB*) occurring on a picosecond timescale. mdpi.comresearchgate.net Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have supported this stepwise mechanism by mapping the potential energy surfaces, which show that the sequential two-step proton motion follows the minimum energetic pathway. mdpi.comacs.org This stepwise process is a fundamental aspect of the photochemistry of DHNA and its analogues. acs.org

Table 1: Kinetic Parameters of Stepwise Double-Proton Transfer in DHNA

| Step | Reaction | Rate Constant | Timescale | Reference |

| First Proton Transfer | DHNA* → TA | > (150 fs)⁻¹ | < 150 fs | academie-sciences.frmdpi.comresearchgate.net |

| Second Proton Transfer (Forward) | TA → TB | (1.7 ps)⁻¹ | 1.7 ps | mdpi.comresearchgate.net |

| Second Proton Transfer (Backward) | TB → TA* | (3.6 ps)⁻¹ | 3.6 ps | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

A prominent characteristic of this compound analogues that undergo ESIPT is their dual fluorescence emission. mdpi.comlibretexts.org This phenomenon arises from the emission of light from two distinct excited-state species: the initially excited enol form (normal fluorescence) and the proton-transferred keto tautomer (tautomer fluorescence). nih.gov However, in many cases, the ESIPT process is so rapid and efficient that the emission from the initial enol form is negligible, and instead, dual emission originates from multiple keto tautomers.

In the case of 1,8-dihydroxy-2-naphthaldehyde (DHNA), upon excitation around 400 nm, two highly Stokes-shifted emission bands are observed. mdpi.comlibretexts.org The band at a shorter wavelength (around 520-560 nm) is attributed to the emission from the first proton-transfer product (TA), while the band at a longer wavelength (around 650 nm) corresponds to the emission from the second proton-transfer product (TB). mdpi.comresearchgate.net The presence of these two distinct emission bands is a direct consequence of the stepwise double-proton transfer mechanism. mdpi.comscience.gov

The relative intensities and positions of these emission bands can be influenced by factors such as solvent polarity and the presence of external electric fields, which can alter the energy levels of the involved excited states. acs.orglibretexts.orgaip.org The large separation between the absorption and the dual emission bands is a key feature that makes these compounds promising for applications in various optical technologies. acs.org

Table 2: Photophysical Properties of 1,8-Dihydroxy-2-naphthaldehyde (DHNA) in Cyclohexane

| Property | Wavelength (nm) | Species | Reference |

| Absorption Maximum (S₀ → S₁) | ~400 | DHNA (Enol) | mdpi.comresearchgate.net |

| Emission Maximum 1 | 520 | TA* (First Keto Tautomer) | mdpi.comresearchgate.net |

| Emission Maximum 2 | 650 | TB* (Second Keto Tautomer) | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Exploration of Stepwise Double-Proton Transfer Mechanisms

Excited-State Deactivation Pathways and Non-Radiative Relaxation Processes

Following electronic excitation, molecules can return to the ground state through various radiative and non-radiative pathways, as depicted in a Jablonski diagram. libretexts.orgevidentscientific.com While fluorescence is the desired radiative pathway for many applications, non-radiative processes often compete and can dominate the deactivation of the excited state. The primary non-radiative deactivation pathways include internal conversion and intersystem crossing. kit.edu

Internal conversion is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). libretexts.orgkit.edu This process is often rapid, especially when there is a small energy gap between the states or when conical intersections—points of degeneracy between potential energy surfaces—provide an efficient funnel for deactivation. rsc.org For molecules like this compound analogues, after ESIPT, the excited keto tautomer can return to its ground state via internal conversion, followed by a rapid ground-state intramolecular proton transfer (GSIPT) to regenerate the initial enol form. researchgate.net

Intersystem crossing is a transition between states of different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). libretexts.orgkit.edu This process is formally spin-forbidden but can occur, particularly in molecules containing heavy atoms or specific orbital configurations. Once in the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. libretexts.orgevidentscientific.com For some aromatic compounds, intersystem crossing can be a significant deactivation pathway, competing with fluorescence and internal conversion. arxiv.org The efficiency of these non-radiative relaxation processes determines the fluorescence quantum yield of the molecule.

Photoinduced Electron Transfer (PET) Mechanisms in Functionalized Systems

When this compound analogues are functionalized with electron-donating or electron-accepting moieties, another excited-state deactivation pathway, photoinduced electron transfer (PET), can become significant. mdpi.comtandfonline.com PET is a process where, upon photoexcitation, an electron moves from a donor part of the molecule to an acceptor part. researchgate.net This process can effectively quench the fluorescence of the fluorophore.

Schiff bases derived from 2-hydroxy-1-naphthaldehyde are excellent systems for studying PET. tandfonline.com In the free ligand state, the lone pair of electrons on the imine nitrogen can act as an electron donor, leading to PET to the excited naphthalene (B1677914) ring (the fluorophore) and resulting in weak fluorescence. tandfonline.com This is often referred to as a "PET-on" state, which leads to fluorescence quenching.

The PET process can be modulated by the coordination of metal ions. When a metal ion binds to the ligand, it coordinates with the imine nitrogen, lowering the energy of the nitrogen's lone pair electrons. This binding inhibits the PET process, as the electron transfer from the nitrogen to the fluorophore becomes energetically unfavorable. tandfonline.com The blockage of this non-radiative deactivation pathway leads to a significant enhancement of the fluorescence intensity, a mechanism often described as "PET-off". tandfonline.comresearchgate.net This "turn-on" fluorescence response makes these functionalized systems highly effective as chemosensors for specific metal ions. tandfonline.com

Chelation-Enhanced Fluorescence (CHEF) Mechanisms in Metal-Coordinated Species

Chelation-enhanced fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a fluorophore is significantly increased upon binding to a metal ion. mdpi.commdpi.com This mechanism is particularly relevant for flexible ligands, such as Schiff bases derived from 2-hydroxy-1-naphthaldehyde. In the free ligand state, these molecules can undergo various conformational changes and rotations around single bonds, which act as efficient non-radiative decay pathways, dissipating the excitation energy as heat and thus quenching the fluorescence. medcraveonline.com

Upon chelation with a metal ion, the ligand forms a more rigid, planar structure. mdpi.commedcraveonline.com This increased rigidity restricts the intramolecular rotations and vibrations that would otherwise lead to non-radiative decay. medcraveonline.com By locking the molecule into a conformation that is less prone to these deactivation processes, the radiative decay pathway (fluorescence) becomes more favorable, resulting in a significant enhancement of the emission intensity. mdpi.com

The CHEF effect is often observed in conjunction with the inhibition of PET. For many metal-coordinated species of 2-hydroxy-1-naphthaldehyde derivatives, the observed fluorescence enhancement is a combined result of both the CHEF mechanism and the blocking of PET. acs.orgmdpi.comnih.gov The formation of stable chelate rings upon metal coordination is a key factor driving the CHEF effect, making these compounds highly sensitive fluorescent probes for metal ions. science.gov

Influence of Molecular Environment and Solvent Effects on Photophysical Behavior

The photophysical properties of this compound and its analogues are intricately linked to their molecular environment, with solvent polarity and hydrogen-bonding capabilities playing a pivotal role in modulating their absorption and emission characteristics. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

The nature of the solvent can significantly influence the excited-state dynamics, including the efficiency of processes like excited-state intramolecular proton transfer (ESIPT). In many naphthaldehyde derivatives, the solvent polarity can dictate the conformational equilibrium between open and closed forms in the ground state, which in turn governs the subsequent photophysical pathways upon excitation. acs.orgresearchgate.net

Solvent-Dependent Absorption and Emission:

The absorption and fluorescence spectra of naphthaldehyde analogues often exhibit a marked dependence on the solvent's polarity. ekb.egnih.gov An increase in solvent polarity typically leads to a red-shift (bathochromic shift) in the emission spectra of many naphthalimide derivatives, indicating a more significant stabilization of the excited state compared to the ground state. ekb.egnih.gov This is often attributed to an increase in the dipole moment of the molecule upon excitation, leading to stronger interactions with polar solvent molecules. rsc.orgnih.gov

For instance, in some 4-amino-1,8-naphthalimide (B156640) derivatives, a red shift of approximately 8 nm in the fluorescence maximum is observed when moving from butanol to the more polar dimethyl sulfoxide (B87167) (DMSO). ekb.eg Similarly, piperidine-substituted naphthalimide derivatives show a pronounced red shift in their emission spectra with increasing solvent polarity, with the shift being more significant for emission than for absorption. nih.gov For example, one such derivative exhibits an emission maximum at 495.5 nm in toluene, which shifts to 536 nm in dimethylformamide (DMF). nih.gov

The fluorescence quantum yields of these compounds are also highly sensitive to the solvent environment. nih.gov Often, a decrease in fluorescence quantum yield is observed with increasing solvent polarity. nih.govnih.gov This quenching in polar solvents can be attributed to processes like photoinduced electron transfer (PET). nih.gov

Influence on Excited-State Intramolecular Proton Transfer (ESIPT):

In molecules capable of ESIPT, such as 2-hydroxy-1-naphthaldehyde, the solvent environment can profoundly affect the proton transfer process. acs.orgresearchgate.net In nonpolar solvents like cyclohexane, the excitation of a closed conformer with a pre-existing intramolecular hydrogen bond often leads to ESIPT, resulting in the formation of an excited-state keto-tautomer, which then fluoresces. acs.orgacs.org

Conversely, in hydroxylic or other polar solvents, the formation of intermolecular hydrogen bonds with the solvent can lead to the existence of an open conformer. acs.org Upon excitation, this open conformer may emit from its neutral excited state or undergo intermolecular proton transfer with the solvent. acs.org Theoretical studies on 2-hydroxy-1-naphthaldehyde carbohydrazone have shown that the ESIPT barrier is low in nonpolar solvents like cyclohexane, facilitating the process. researchgate.net However, in protic environments, the disaggregation of the excited enol form can be favored over the intramolecular proton transfer. researchgate.net

The polarity of the solvent can also influence the rate of excited-state dynamics. For instance, in 1,5-dihydroxyanthraquinone, an analogue exhibiting excited-state double proton transfer (ESDPT), increasing solvent polarity has been shown to accelerate the rate of the excited-state dynamics. aip.org

The following table summarizes the solvent effects on the photophysical properties of some naphthaldehyde analogues:

| Compound/Analogue | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |

| Piperidine-naphthalimide derivative 7 | Toluene | - | 495.5 | - | - | nih.gov |

| DMF | - | 536 | - | - | nih.gov | |

| Piperidine-naphthalimide derivative 7 | Dioxane | - | - | - | 0.821 | nih.gov |

| Acetonitrile | - | - | - | 0.106 | nih.gov | |

| Piperidine-naphthalimide derivative 8 | Toluene | - | - | - | 0.453 | nih.gov |

| DCM | - | - | - | 0.530 | nih.gov | |

| DMSO | - | - | - | 0.003 | nih.gov | |

| 3-Amino-1,8-naphthalimide (3APNI) | Hexane | - | 429 | - | - | nih.gov |

| Methanol (B129727) | - | 564 | - | - | nih.gov | |

| 4-Amino-1,8-naphthalimide (4APNI) | Hexane | - | 460 | - | - | nih.gov |

| Methanol | - | 538 | - | - | nih.gov | |

| 2-Amino-1,8-naphthalimide (2APNI) | Various Solvents | - | 420-445 | - | 0.2-0.3 | nih.gov |

Coordination Chemistry and Metal Complexation of 2,8 Dihydroxy 1 Naphthaldehyde and Its Ligands

Design and Synthesis of Poly-Dentate Ligands Incorporating the 2,8-Dihydroxy-1-naphthaldehyde Moiety

The strategic design of polydentate ligands is crucial for developing metal complexes with specific geometries and properties. The this compound moiety serves as an excellent foundation for creating such ligands, primarily through the formation of Schiff bases. These are typically synthesized via the condensation reaction of this compound with various primary amines. orientjchem.orgresearchgate.net

The resulting Schiff base ligands can be designed to be bidentate, tridentate, or tetradentate, depending on the nature of the amine used. researchgate.netsci-hub.se For instance, the reaction with simple primary amines can yield bidentate ligands. More complex amines, such as amino acids or diamines, can lead to the formation of tridentate (ONO donor set) or tetradentate (N2O2 chromophore) ligands, respectively. researchgate.netsciencepublishinggroup.comresearchgate.net The synthesis often involves refluxing equimolar or specific molar ratios of the aldehyde and amine in a suitable solvent like ethanol (B145695). sciencepublishinggroup.comsphinxsai.com

Some examples of synthesized ligands include those derived from the condensation of this compound with:

1,8-diaminonaphthalene (B57835) : This reaction, typically in a 2:1 molar ratio of aldehyde to amine, yields a tetradentate Schiff base ligand. sphinxsai.comresearchgate.net

Amino acids (e.g., glycine, L-valine, L-phenylalanine) : These reactions result in dibasic terdentate ligands with O, N, and O donor atoms. researchgate.net

4-bromo aniline (B41778) : This condensation produces a Schiff base ligand that coordinates with metal ions through the azomethine nitrogen and phenolic oxygen. orientjchem.org

2-amino-4,6-dihydroxypyrimidine : This reaction forms a bidentate ligand that coordinates through the azomethine nitrogen and the naphthol oxygen. sciencepublishinggroup.com

The synthesis of these ligands is a versatile process that allows for the fine-tuning of the ligand's steric and electronic properties by selecting appropriate amine precursors. sci-hub.se

Characterization of Metal-Ligand Coordination Modes and Stoichiometries

The coordination behavior of ligands derived from this compound with metal ions is a key area of investigation. The resulting metal complexes exhibit a range of coordination modes and stoichiometries, which are determined using various analytical and spectroscopic techniques.

The stoichiometry of the metal complexes is often determined by elemental analysis, which provides the molar ratio of the metal to the ligand. sphinxsai.comresearchgate.net Studies have reported both 1:1 and 1:2 metal-to-ligand ratios for various complexes. sphinxsai.comresearchgate.netiosrjournals.org For example, complexes of a Schiff base derived from 1,8-diaminonaphthalene showed a 1:1 (M:L) stoichiometry. sphinxsai.com In contrast, complexes with ligands derived from certain amines have been found to have a 1:2 (metal:ligand) stoichiometry. researchgate.net The Job's method of continuous variation is another technique used to confirm the stoichiometry in solution. ajol.inforesearchgate.net

The coordination modes of the ligands are typically elucidated using infrared (IR) spectroscopy. The involvement of the phenolic hydroxyl group and the azomethine nitrogen atom in coordination is a common feature. This is evidenced by shifts in the characteristic IR absorption bands upon complexation. orientjchem.orgsphinxsai.com The disappearance of the phenolic -OH band and a shift in the C=N (azomethine) stretching frequency in the IR spectra of the metal complexes compared to the free ligand are strong indicators of coordination through these sites. sphinxsai.comresearchgate.net The ligands can act as bidentate, tridentate, or tetradentate, coordinating to the metal center through various donor atoms like nitrogen and oxygen. researchgate.netsci-hub.sesciencepublishinggroup.comresearchgate.net

| Ligand System | Metal Ion | Stoichiometry (M:L) | Coordination Mode | Reference |

| Schiff base of 1,8-diaminonaphthalene | Mn(II), Hg(II), Pb(II), Cd(II), Fe(III), Cr(III) | 1:1 | Tetradentate (phenolic O, azomethine N) | sphinxsai.com |

| Schiff base of 4-bromo aniline | Cu(II), Zn(II), Co(II) | Not specified | Bidentate (azomethine N, phenolic O) | orientjchem.org |

| Schiff base of 2-amino-4,6-dihydroxypyrimidine | Cr(II) | 1:2 | Bidentate (azomethine N, naphthol O) | sciencepublishinggroup.com |

| Schiff bases of amino acids | Co(II), Ni(II), Cu(II), Zn(II) | Not specified | Terdentate (ONO donor set) | researchgate.net |

| Schiff base of 4-nitro aniline | Pd(II) | 1:2 | Bidentate | researchgate.net |

Spectroscopic and Structural Elucidation of Metal Complexes (e.g., Transition Metal Complexes)

A combination of spectroscopic techniques and structural analysis methods is employed to fully characterize the metal complexes of ligands derived from this compound. These methods provide detailed insights into the geometry and bonding within the complexes.

Infrared (IR) Spectroscopy is fundamental in determining the coordination sites of the ligand. A broad band corresponding to the hydroxyl group (ν(OH)) in the free ligand often disappears or shifts upon complexation, indicating the deprotonation and coordination of the phenolic oxygen. sphinxsai.comresearchgate.net The azomethine (ν(C=N)) stretching vibration typically shifts to a higher or lower frequency, confirming the involvement of the azomethine nitrogen in bonding to the metal ion. sphinxsai.com The appearance of new bands at lower frequencies can be attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. sphinxsai.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is used to characterize the ligands and their diamagnetic metal complexes. The disappearance of the phenolic proton signal in the complex's spectrum confirms its deprotonation and coordination. orientjchem.org Shifts in the chemical shifts of protons near the coordination sites, such as the azomethine proton, also provide evidence of complex formation. orientjchem.org

Electronic (UV-Vis) Spectroscopy gives information about the electronic transitions within the complexes and helps in proposing their geometry. The spectra of the complexes typically show bands arising from ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. sphinxsai.com The positions of these bands can be indicative of the coordination environment, such as tetrahedral, square planar, or octahedral. sphinxsai.comijcrcps.com

| Technique | Information Obtained | Key Findings | References |

| IR Spectroscopy | Coordination sites | Disappearance/shift of ν(OH) and shift of ν(C=N) bands, appearance of M-O and M-N bands. | orientjchem.orgsphinxsai.comresearchgate.net |

| ¹H NMR | Ligand and diamagnetic complex structure | Disappearance of phenolic -OH proton signal, shift of azomethine proton signal. | orientjchem.org |

| UV-Vis Spectroscopy | Electronic transitions and geometry | Ligand-to-metal charge transfer (LMCT) and d-d transition bands, suggesting geometries like tetrahedral, square planar, or octahedral. | sphinxsai.comijcrcps.com |

| X-ray Diffraction | Precise molecular structure | Confirmation of geometries such as distorted square-pyramidal. | researchgate.netrsc.org |

Investigation of Electronic and Magnetic Properties of Resulting Metal Chelates

The electronic and magnetic properties of metal chelates derived from this compound are of significant interest as they provide insights into the nature of the metal-ligand bonding and the electronic structure of the complexes.

Magnetic Susceptibility Measurements are used to determine the magnetic moments of the complexes, which in turn helps in elucidating their geometry and the oxidation state of the central metal ion. For instance, Cu(II) complexes are generally paramagnetic due to the presence of one unpaired electron. ijcrcps.com The magnetic moment values can help distinguish between different geometries, such as square planar or tetrahedral for Cu(II) complexes. ijcrcps.com Similarly, the magnetic moments of Cr(II) and other transition metal complexes have been used to suggest octahedral geometries. sciencepublishinggroup.com

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic species, such as Cu(II) and Mn(II) complexes. The EPR spectra can provide detailed information about the coordination environment and the nature of the metal-ligand bonds. acs.org

The electronic properties of these complexes are also influenced by the ligand field, which can be studied through electronic spectroscopy. The d-d transitions observed in the UV-Vis spectra are a direct probe of the electronic structure of the metal ion in the complex. sphinxsai.com

| Property | Measurement Technique | Information Gained | Example Findings | References |

| Magnetic Properties | Magnetic Susceptibility | Magnetic moment, geometry, oxidation state | Paramagnetic nature of Cu(II) complexes, octahedral geometry for Cr(II) complexes. | sciencepublishinggroup.comijcrcps.com |

| Electrolytic Nature | Molar Conductivity | Electrolytic or non-electrolytic nature | Many complexes are found to be non-electrolytic in nature. | sciencepublishinggroup.comresearchgate.netijcrcps.com |

| Electronic Structure | EPR Spectroscopy | Coordination environment, metal-ligand bonding | Detailed information on paramagnetic centers. | acs.org |

| Electronic Transitions | UV-Vis Spectroscopy | Ligand field effects, electronic structure | Observation of d-d and charge transfer bands. | sphinxsai.com |

Assembly and Characterization of Ternary Metal Complex Architectures

The formation of ternary metal complexes, which involve a central metal ion, a primary ligand (such as a Schiff base derived from this compound), and a secondary ligand, opens up possibilities for creating more complex and functional molecular architectures.

These ternary complexes are synthesized by reacting a pre-formed binary complex with a secondary ligand or by a one-pot reaction involving the metal ion and both ligands. The secondary ligands can be simple molecules like water or more complex organic molecules such as heterocyclic bases or amino acids. sciencepublishinggroup.comresearchgate.net

The characterization of these ternary complexes involves similar techniques as for binary complexes, including elemental analysis, IR, UV-Vis, and conductivity measurements. For example, ternary complexes of Cu(II) and UO₂(II) have been synthesized with Schiff bases derived from this compound and amino acids as primary ligands, and heterocyclic bases as secondary ligands. researchgate.net In these complexes, the Schiff base acts as a bivalent tridentate ONO donor. researchgate.net

| Metal Ion(s) | Primary Ligand | Secondary Ligand(s) | Key Features | Reference |

| Cu(II), UO₂(II) | Schiff bases of this compound and amino acids | Heterocyclic bases | Schiff base acts as a bivalent tridentate ONO donor. | researchgate.net |

| Cr(II) | Schiff base of this compound and 2-amino-4,6-dihydroxypyrimidine | Water | Octahedral geometry with the general formula [Cr(L)₂(H₂O)₂]. | sciencepublishinggroup.com |

Applications in Advanced Materials and Functional Systems

Development of Fluorescent and Chromogenic Chemosensors

The inherent fluorescence properties of the naphthaldehyde moiety, combined with the chelating ability of the hydroxyl and aldehyde groups, make 2,8-Dihydroxy-1-naphthaldehyde and its derivatives excellent candidates for the development of fluorescent and chromogenic chemosensors. These sensors are designed to detect specific metal ions with high sensitivity and selectivity.

Design Principles for Selective Metal Ion Recognition (e.g., Zn(II), Cu(II), Al(III), Ag(I))

The design of chemosensors based on this compound often involves its condensation with various primary amines to form Schiff bases. This modular approach allows for the fine-tuning of the sensor's selectivity and sensitivity towards different metal ions. The core principle lies in creating a specific binding pocket for the target ion, which, upon coordination, triggers a noticeable change in the sensor's optical properties.

The selection of the amine component is crucial in dictating the sensor's specificity. For instance, Schiff bases of 2-hydroxy-1-naphthaldehyde (B42665) have been successfully designed for the selective detection of various metal ions:

Zn(II): Sensors for Zn(II) are of significant interest due to the ion's biological importance and its spectroscopically silent d¹⁰ electron configuration. researchgate.net Schiff bases derived from 2-hydroxy-1-naphthaldehyde and amino acids like tryptophan have shown specific recognition for Zn(II), avoiding interference from other physiologically relevant ions like Cd(II). researchgate.net The design often incorporates a fluorophore (the naphthaldehyde unit) and a receptor with binding sites (imine and hydroxyl groups) that selectively coordinate with Zn(II). researchgate.net The low cost and favorable photophysical properties of the 2-hydroxynaphthalene fluorophore make it an attractive choice. researchgate.net

Cu(II): The paramagnetic nature of Cu(II) often leads to fluorescence quenching upon complexation. mdpi.com Schiff bases derived from 2-hydroxy-1-naphthaldehyde and hydrazine (B178648), for example, have been utilized for the selective detection of Cu(II). mdpi.com The design leverages the strong binding affinity between the Schiff base ligand and Cu(II), resulting in a significant and selective quenching of fluorescence. mdpi.com

Al(III): Aluminum is a hard acid and prefers to coordinate with hard bases like oxygen and nitrogen donor atoms. researchgate.net Chemosensors for Al(III) are often designed by integrating 2-hydroxy-1-naphthaldehyde with other moieties that provide suitable coordination sites. researchgate.netrsc.org For example, a chemosensor fabricated by integrating 2-hydroxy-1-naphthaldehyde with 1,8-naphthalic anhydride (B1165640) has demonstrated high affinity for Al(III) over other bio-relevant metal ions. rsc.org

Ag(I): While less common, the principles of selective recognition can also be applied to the detection of Ag(I). The design would involve creating a binding site with appropriate geometry and donor atoms that preferentially interact with Ag(I).

The table below summarizes the design principles for selective metal ion recognition using chemosensors derived from 2-hydroxy-1-naphthaldehyde.

| Target Ion | Design Strategy | Key Components | Reference(s) |

| Zn(II) | Schiff base formation with amino acids or other nitrogen-containing moieties. | Naphthaldehyde fluorophore, imine and hydroxyl binding sites. | researchgate.netnih.govnih.gov |

| Cu(II) | Schiff base formation with hydrazine or other suitable amines. | Naphthaldehyde fluorophore, chelating sites for paramagnetic quenching. | mdpi.com |

| Al(III) | Integration with other molecules providing hard donor atoms (O, N). | Naphthaldehyde unit, additional coordinating groups. | researchgate.netrsc.orgresearchgate.netacs.org |

| Ag(I) | Creation of a specific binding pocket with suitable donor atoms. | Naphthaldehyde scaffold, tailored receptor site. | researchgate.net |

Methodologies for Cellular Fluorescence Imaging Applications

The ability to visualize the distribution and concentration of metal ions within living cells is crucial for understanding their biological roles and the mechanisms of related diseases. Fluorescent chemosensors derived from this compound are proving to be valuable tools for this purpose due to their potential for cell permeability and low cytotoxicity. researchgate.netmdpi.comnih.govacs.org

The methodology for using these sensors in cellular imaging generally involves the following steps:

Probe Selection and Synthesis: A sensor with high selectivity and sensitivity for the target ion, good photostability, and low toxicity is chosen or synthesized. researchgate.netmdpi.comnih.gov

Cell Culture and Loading: The cells of interest (e.g., cancer cell lines) are cultured under appropriate conditions. mdpi.comacs.org The cells are then incubated with the fluorescent probe, allowing it to permeate the cell membrane. acs.org

Analyte Introduction: In some experiments, the cells are then treated with the target metal ion to observe the sensor's response within the cellular environment. acs.org

Fluorescence Microscopy: The cells are visualized using a fluorescence microscope. The excitation and emission wavelengths are chosen based on the spectral properties of the sensor-analyte complex. The intensity and location of the fluorescence signal provide information about the concentration and distribution of the target ion within the cell. mdpi.comacs.org

For example, a Schiff base chemosensor has been successfully used to detect Zn(II) in live cells. researchgate.net Similarly, probes have been developed for imaging Al(III) in cells, which is important given the neurotoxic effects of aluminum. acs.org Displacement assays have also been adapted for cellular imaging, for instance, in the detection of biothiols in human lung carcinoma cells. mdpi.com

Contributions to Dye and Pigment Chemistry